molecular formula C13H18N2O2 B5209455 N-(2-phenylethyl)-N'-propylethanediamide

N-(2-phenylethyl)-N'-propylethanediamide

Cat. No.: B5209455
M. Wt: 234.29 g/mol
InChI Key: YCPPBTUKDALHQW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N'-propylethanediamide is a substituted ethanediamide derivative featuring a 2-phenylethyl group on one amide nitrogen and a propyl group on the other. Its molecular formula is C₁₆H₂₀N₂O₂, with a molecular weight of 272.34 g/mol. The compound’s structure consists of a linear ethanediamide core (NH–C(O)–C(O)–NH) modified with hydrophobic aromatic (phenethyl) and aliphatic (propyl) substituents.

Properties

IUPAC Name

N'-(2-phenylethyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPBTUKDALHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N’-propylethanediamide typically involves the reaction of 2-phenylethylamine with propylamine in the presence of an appropriate coupling agent. One common method is to use carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

On an industrial scale, the production of N-(2-phenylethyl)-N’-propylethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N’-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-phenylethyl)-N’-propylethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N’-propylethanediamide involves its interaction with specific molecular targets in biological systems. The phenylethyl group allows the compound to interact with aromatic amino acids in proteins, potentially affecting their function. Additionally, the amide group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-phenylethyl)-N'-propylethanediamide with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Primary Use
This compound C₁₆H₂₀N₂O₂ 272.34 2-phenylethyl, propyl Ethanediamide Research (hypothesized)
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Acetyl, phenyl Diacetylamide Laboratory research
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chloro, phenyl Cyclic phthalimide Polymer synthesis
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.11 Dibenzylethylenediamine salt Penicillin derivative Antibiotic formulation
Key Observations:

Substituent Effects: The 2-phenylethyl group in the target compound introduces greater hydrophobicity and steric bulk compared to the acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine . This may reduce aqueous solubility but enhance lipid membrane permeability.

Functional Group Relevance: Ethanediamides (e.g., target compound) and diacetylamides () share hydrolytic instability due to amide bonds, but the latter’s smaller substituents may increase reactivity in condensation reactions .

Physicochemical and Application-Based Comparisons

Solubility and Stability:
  • This compound : Predicted low water solubility due to hydrophobic substituents; stability may depend on storage conditions (e.g., protection from moisture).
  • N,N'-Diacetyl-1,4-phenylenediamine : Moderate solubility in polar solvents (e.g., DMSO) due to smaller substituents; stable under ambient conditions for lab use .
  • 3-Chloro-N-phenyl-phthalimide: Low solubility in water but high purity requirements for polymer synthesis, as noted in .

Hypothetical Research Findings

Based on structural analogs:

  • Thermal Properties : The target compound likely has a lower melting point (~100–150°C) than 3-chloro-N-phenyl-phthalimide (mp > 200°C) due to reduced crystallinity .

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(2-phenylethyl)-N'-propylethanediamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves coupling 2-phenylethylamine and propylamine with an ethanedioyl chloride intermediate under controlled conditions. Key steps include:

  • Acylation : React 2-phenylethylamine with ethanedioyl chloride in anhydrous dichloromethane at 0–5°C to form the monoamide intermediate.
  • Second Amidation : Introduce propylamine under basic conditions (e.g., triethylamine) to form the diamide.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
    Optimization involves adjusting stoichiometry, temperature control, and inert atmosphere (N₂/Ar) to suppress side reactions like hydrolysis or over-acylation .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

A2. Essential methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify amide bond formation (δ 6.5–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons).
  • Mass Spectrometry (LC-MS/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₈N₂O₂).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
    Discrepancies in data (e.g., unexpected peaks in NMR) may require re-examining reaction conditions or isolating impurities via preparative HPLC .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound, and what are the limitations?

A3. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like enzymes or receptors. For example:

  • Target Identification : Screen against protein databases (PDB) to identify binding sites (e.g., serine proteases, GPCRs).
  • Binding Affinity : Calculate ΔG values to rank potential targets.
    Limitations : Simulations may overlook solvent effects or conformational flexibility. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. Q4. How should researchers address contradictory data in stability studies of this compound under varying pH and temperature conditions?

A4. Contradictions often arise from methodological differences. A systematic approach includes:

  • Controlled Degradation Studies : Expose the compound to buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life.
  • Structural Elucidation of Degradants : Employ LC-MS/MS to identify breakdown products (e.g., hydrolysis of amide bonds).
    Discrepancies in degradation rates may reflect impurities or variations in buffer ionic strength .

Q. Q5. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

A5. Strategies include:

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt.
  • Co-solvent Systems : Use DMSO/PEG 400 mixtures for intravenous administration.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation) to improve oral bioavailability.
    Validate approaches via in vitro permeability assays (Caco-2 cells) and pharmacokinetic profiling in rodent models .

Methodological Challenges

Q. Q6. How can researchers differentiate between stereoisomers or conformational polymorphs of this compound?

A6. Use:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of stereocenters.
  • Thermal Analysis (DSC/TGA) : Identify polymorphs via melting point and decomposition profiles.
    If crystallography is unavailable, compare experimental and computed IR spectra (Gaussian 16) .

Q. Q7. What experimental designs minimize side reactions during large-scale synthesis?

A7. Key considerations:

  • Slow Addition of Reagents : Use syringe pumps for dropwise addition of acyl chlorides.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress.
  • Scavenger Resins : Add polymer-bound amines to quench excess electrophiles.
    Pilot-scale trials (1–10 g) are critical before industrial-scale synthesis .

Data Interpretation

Q. Q8. How should researchers interpret conflicting cytotoxicity data across cell lines?

A8. Factors to assess:

  • Cell Line Variability : Test in multiple lines (e.g., HEK293, HepG2) with standardized protocols (MTT assay, 48–72 hr exposure).
  • Metabolic Differences : Use LC-MS to quantify intracellular compound levels.
  • Off-Target Effects : Perform kinase profiling or transcriptomics to identify unintended pathways.
    Normalize data to positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .

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